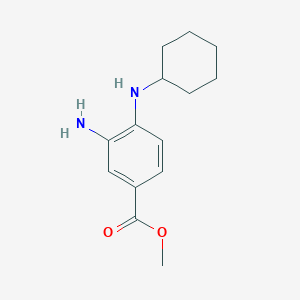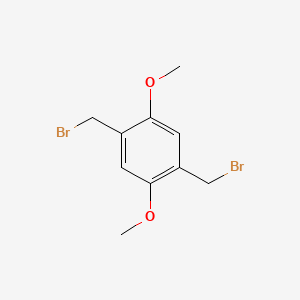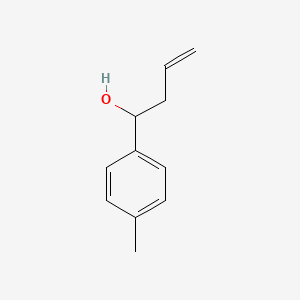
Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside
Overview
Description
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a glucopyranoside that exhibits inhibitory activity against HIV-2 RNase H with an IC50 of 5.19 μM . It is a flavonoid constituent of Diospyros kaki L.f. (DK) and has been found to have potent neuroprotective activity against cerebral ischemia-induced brain damage . This compound is also an α-glucosidase inhibitor with IC50 values between 0.6 and 22.4 μM .
Molecular Structure Analysis
The molecular formula of Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is C28H24O15 . It is a yellow powder . The chemical name is [ (2R,3S,4S,5R,6S)-6- [5,7-dihydroxy-2- (4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate .
Physical And Chemical Properties Analysis
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Antimicrobial Activity
Kaempferol and its derivatives, including Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside, have been studied for their antimicrobial properties. They exhibit antibacterial, antifungal, and antiprotozoal activities, which are crucial in the development of new drugs and treatment schemes, especially in the face of emerging resistance of numerous pathogens .
Anticarcinogenic Effects
Research has indicated that kaempferol compounds may possess anticarcinogenic effects. These effects are being explored for potential applications in cancer prevention and therapy, as they might inhibit the growth of cancer cells and induce apoptosis .
Anti-inflammatory Properties
The anti-inflammatory properties of kaempferol derivatives are significant for treating various inflammatory conditions. By modulating inflammatory pathways, these compounds could be used to develop treatments for diseases characterized by inflammation .
Traditional Medicine Applications
For centuries, kaempferol-containing plants have been used in traditional medicine systems worldwide. The scientific exploration of these traditional uses can lead to the validation and development of novel therapeutic agents .
Modulation of Drug Activity
Kaempferol derivatives have been studied for their role in modulating the activity of other drugs. For example, they have been shown to affect the cytotoxicity, apoptosis, and reactive oxygen species (ROS) induced by the chemotherapeutic agent etoposide .
Antioxidant Effects
The antioxidant status of cells can be influenced by kaempferol and its glycoside derivatives. This property is essential for protecting cells from oxidative stress and could have applications in preventing diseases associated with oxidative damage .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O15/c29-12-3-1-10(2-4-12)25-26(22(36)19-14(31)7-13(30)8-17(19)41-25)43-28-24(38)23(37)21(35)18(42-28)9-40-27(39)11-5-15(32)20(34)16(33)6-11/h1-8,18,21,23-24,28-35,37-38H,9H2/t18-,21-,23+,24-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNAPXMGWBZSF-OAYLZIFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204859 | |
| Record name | Astragalin 6''-gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol 3-O-(6''-galloyl)-beta-D-glucopyranoside | |
CAS RN |
56317-05-6 | |
| Record name | Kaempferol 3-O-(6′′-galloyl)-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astragalin 6''-gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astragalin 6''-gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



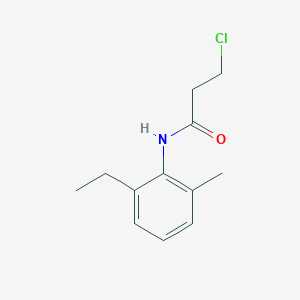

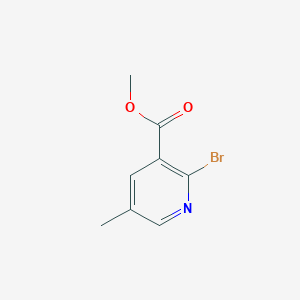
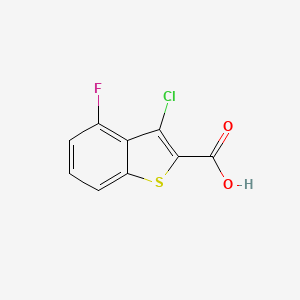
![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

